2-chloro-N-ethyl-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-chloro-N-ethyl-N-(thiophen-2-ylmethyl)acetamide is an organic compound with the molecular formula C9H12ClNOS It is a derivative of acetamide, featuring a chloro group, an ethyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of 2-chloroacetamide with thiophen-2-ylmethanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of thiophen-2-ylmethanol is replaced by the chloro group of 2-chloroacetamide, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a base.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-ethyl-N-(thiophen-2-ylmethyl)acetamide.
Substitution: Corresponding azides or thiocyanates.
Scientific Research Applications
2-chloro-N-ethyl-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(thiophen-2-ylmethyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chloro group may facilitate binding to active sites, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(thiophen-2-ylmethyl)acetamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-ethyl-N-(thiophen-2-ylmethyl)acetamide: Lacks the chloro group, which may reduce its ability to participate in substitution reactions.
2-chloro-N-ethylacetamide: Lacks the thiophene ring, which may limit its applications in biological systems.
Uniqueness
2-chloro-N-ethyl-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both the chloro group and the thiophene ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
2-Chloro-N-ethyl-N-(thiophen-2-ylmethyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound belongs to the class of substituted acetamides, characterized by the presence of a chloro group and a thiophenyl moiety. Its chemical structure can influence its interaction with biological targets, impacting its efficacy and safety profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloro group may facilitate nucleophilic substitution reactions, while the thiophenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors involved in various biochemical pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that it can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a study on non-small cell lung cancer (NSCLC) cells revealed that compounds with similar structures could restore sensitivity to existing therapies by targeting specific signaling pathways .
Case Studies
- Inhibition of Cancer Cell Growth : A study evaluated the effects of this compound on NSCLC cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective inhibition at low micromolar concentrations .
- Antimicrobial Screening : Another study assessed the antimicrobial activity of related acetamides against various bacterial strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains, highlighting their potential as therapeutic agents.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c1-2-11(9(12)6-10)7-8-4-3-5-13-8/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRZBQWFJSKOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CS1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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